An In-Depth Technical Guide to 5-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 436806-62-1)
An In-Depth Technical Guide to 5-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 436806-62-1)
Abstract: This technical guide provides a comprehensive scientific overview of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole, CAS 436806-62-1. We will delve into its core physicochemical properties, present a predictive spectroscopic and analytical profile, and outline a representative synthetic pathway. Furthermore, this document explores the broader significance of the trifluoromethyl-pyrazole scaffold as a privileged motif in modern medicinal chemistry and agrochemical development, contextualizing the value of this specific molecule as a research building block. The guide concludes with essential safety, handling, and storage protocols designed for researchers and drug development professionals.
Molecular Overview and Physicochemical Properties
5-ethyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound featuring a five-membered pyrazole ring. The structure is strategically substituted with two key functional groups that dictate its chemical behavior and utility: an ethyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. The pyrazole core itself is a common pharmacophore known for its ability to participate in hydrogen bonding and other non-covalent interactions.[1]
The trifluoromethyl group is a crucial feature; its high electronegativity and metabolic stability significantly enhance the lipophilicity and target-binding affinity of parent molecules, making it a highly desirable moiety in drug design.[1][2] Conversely, the ethyl group adds to the molecule's nonpolar character. This combination of a classic heterocyclic core with strategic functionalization makes it a valuable intermediate for creating diverse chemical libraries.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 436806-62-1 | [3][4][5] |
| Molecular Formula | C₆H₇F₃N₂ | [3] |
| Molecular Weight | 164.13 g/mol | [3] |
| Canonical SMILES | CCC1=CC(=NN1)C(F)(F)F | [3] |
| Purity | Typically ≥97-98% | [3] |
| Physical Form | Solid |
| Storage Conditions | Sealed in dry, 2-8°C |[3] |
Synthesis and Reactivity
Representative Synthetic Protocol: Cyclocondensation
The most direct precursor for this synthesis is 4,4,4-trifluoro-1-phenylbutane-1,3-dione or a similar trifluoromethylated β-diketone. The ethyl group can be introduced via an appropriate starting material. A plausible pathway involves the reaction of a trifluoromethylated β-ketoester with hydrazine.
Step 1: Synthesis of the Pyrazole Core
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dissolved in ethanol (5 mL/mmol).
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, a pyrazolone intermediate, can be purified by recrystallization or column chromatography.
Step 2: Functionalization (Conceptual) Further steps would be required to convert the pyrazolone to the target 5-ethyl-3-(trifluoromethyl)-1H-pyrazole. This could involve reduction and subsequent alkylation, though the direct cyclocondensation from a diketone containing the ethyl moiety, such as 1,1,1-trifluorohexane-2,4-dione, with hydrazine is a more direct conceptual route.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for pyrazole synthesis.
Chemical Reactivity
The reactivity of 5-ethyl-3-(trifluoromethyl)-1H-pyrazole is dominated by the pyrazole ring, specifically the N-H proton. This proton is acidic and can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a pyrazolate anion. This anion is a potent nucleophile, enabling a wide range of functionalization reactions.
-
N-Alkylation/N-Arylation: The pyrazolate anion can readily react with alkyl halides or aryl halides (via transition-metal catalysis) to generate N-substituted pyrazoles.[1] This is a critical reaction for diversifying the core scaffold to explore structure-activity relationships (SAR) in drug discovery programs.[1]
Spectroscopic and Analytical Profile
Confirming the identity and purity of a chemical entity is paramount. The following is a predictive analysis of the expected spectroscopic data for 5-ethyl-3-(trifluoromethyl)-1H-pyrazole based on established principles of NMR, IR, and Mass Spectrometry.[6][7]
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
-
δ 1.30-1.40 ppm (t, 3H, J ≈ 7.5 Hz): A triplet corresponding to the three protons of the methyl (-CH₃) group of the ethyl moiety, split by the adjacent methylene protons.
-
δ 2.70-2.85 ppm (q, 2H, J ≈ 7.5 Hz): A quartet corresponding to the two protons of the methylene (-CH₂-) group, split by the adjacent methyl protons.
-
δ 6.40-6.50 ppm (s, 1H): A singlet for the proton at the 4-position of the pyrazole ring.
-
δ 9.0-11.0 ppm (br s, 1H): A broad singlet corresponding to the acidic N-H proton of the pyrazole ring. The chemical shift can be highly variable and concentration-dependent.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
(Solvent: CDCl₃)
-
δ 12-15 ppm: Signal for the methyl carbon (-CH₃) of the ethyl group.
-
δ 20-25 ppm: Signal for the methylene carbon (-CH₂-) of the ethyl group.
-
δ 105-110 ppm: Signal for the C4 carbon of the pyrazole ring.
-
δ 120-125 ppm (q, J(C-F) ≈ 270 Hz): A quartet for the trifluoromethyl (-CF₃) carbon, characterized by a large one-bond carbon-fluorine coupling constant.
-
δ 145-155 ppm: Signals for the C3 and C5 carbons of the pyrazole ring.
Predicted ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)
-
δ -60 to -65 ppm (s): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
Predicted IR (Infrared) Spectroscopy
-
3100-3300 cm⁻¹ (broad): N-H stretching vibration.
-
2850-2990 cm⁻¹: Aliphatic C-H stretching from the ethyl group.
-
~1550-1620 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.
-
1100-1350 cm⁻¹ (strong, multiple bands): C-F stretching vibrations, which are typically very intense.
Predicted Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z ≈ 164.13, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z ≈ 135: [M - C₂H₅]⁺, loss of the ethyl group.
-
m/z ≈ 95: [M - CF₃]⁺, loss of the trifluoromethyl group.
-
Analytical Characterization Workflow
Caption: Standard workflow for spectroscopic structure confirmation.
The Role of Trifluoromethylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs.[8] Its metabolic stability and versatile binding capabilities make it a favored building block. The introduction of fluorine atoms, particularly as a trifluoromethyl group, further enhances the pharmacological profile of these molecules.[1]
Key Advantages of the -CF₃ Group:
-
Metabolic Stability: The strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[1][2]
-
Increased Lipophilicity: Fluorination often increases a molecule's ability to cross cell membranes, which can be critical for reaching intracellular targets.
-
Enhanced Binding Affinity: The highly polarized C-F bonds can engage in favorable dipole-dipole or other electrostatic interactions with protein targets, potentially increasing binding potency.[2]
Derivatives of trifluoromethyl-pyrazoles have shown potent activity in a range of therapeutic areas, including as antibacterial agents and kinase inhibitors for oncology.[8] Therefore, 5-ethyl-3-(trifluoromethyl)-1H-pyrazole serves as an ideal starting point for the synthesis of novel bioactive compounds.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 5-ethyl-3-(trifluoromethyl)-1H-pyrazole. While a specific, comprehensive MSDS for this compound is not universally available, guidelines can be established based on related fluorinated and heterocyclic compounds.[9][10][11][12]
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory.[9][12] |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10] |
| Storage | Store in a tightly sealed container in a cool, dry place.[3][12] Recommended storage temperature is 2-8°C.[3] |
| Fire Fighting | Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish.[9][10] Firefighters should wear self-contained breathing apparatus (SCBA).[9] |
| First Aid (General) | Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[10][12] Skin Contact: Wash off immediately with soap and plenty of water.[10] Inhalation: Move the person to fresh air.[10][12] Ingestion: Do not induce vomiting. Seek immediate medical attention. |
| Spill Response | Evacuate the area. Wear appropriate PPE.[9] Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] |
Conclusion
5-ethyl-3-(trifluoromethyl)-1H-pyrazole, CAS 436806-62-1, represents more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The combination of a stable, versatile pyrazole core with the pharmacologically advantageous trifluoromethyl group makes it a high-value compound for researchers in drug discovery and agrochemical synthesis. This guide has provided a framework for its synthesis, a predictive analytical profile for its characterization, and the essential context for its application and safe handling, empowering scientists to effectively utilize this potent scaffold in their research endeavors.
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